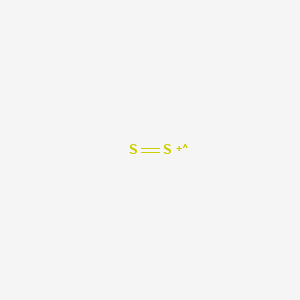

Sulfur dimer, positive ion

Description

Significance in Advanced Chemical Physics and Astrochemistry Research

The importance of the S2+ cation stems from its presence in and relevance to several key scientific domains. In astrochemistry, sulfur-containing species are of great interest, and S2+ is no exception. Spectroscopic observations have confirmed that its neutral parent molecule, S2, is a product of volcanic activity on Io, one of Jupiter's moons. researchgate.net The subsequent ionization of S2 by solar radiation or particle bombardment makes the S2+ cation a relevant species in the plasma torus of Jupiter and the atmospheres of other celestial bodies. For instance, understanding the ion composition in the vicinity of Neptune's moon Triton is an active area of research where species like S2+ could play a role. usra.edu The study of S2+ reactions is essential for chemical kinetic models that aim to describe the chemistry of interstellar and circumstellar environments. researchgate.net

In the realm of chemical physics, the S2+ cation serves as a benchmark for high-level quantum chemical calculations. researchgate.net Its electronic structure is complex, featuring numerous low-lying electronic states and significant spin-orbit coupling effects, which present a rigorous test for theoretical methods. researchgate.netcdnsciencepub.com Detailed characterization of its potential energy curves (PECs) and spectroscopic parameters provides fundamental data that challenges and validates new computational approaches. researchgate.netcdnsciencepub.com Furthermore, the study of bimolecular reactions involving S2+ with atoms and simple molecules like Argon (Ar), Hydrogen (H₂), and Nitrogen (N₂) offers deep insights into the dynamics of ion-molecule collisions, including processes like single electron transfer and bond formation. ucl.ac.ukucl.ac.uk

The radiolysis of astrophysical ice analogues, such as methanol (B129727) (CH₃OH), by energetic ions like S2+ is another area of active investigation. These experiments simulate conditions in interstellar space, where cosmic rays can induce chemical changes in ice mantles on dust grains. arxiv.org Studying the products formed during S2+ irradiation helps elucidate the chemical pathways leading to the formation of complex organic molecules in space. arxiv.org

Evolution of Research Methodologies for Ionized Species

The study of transient and highly reactive species like the S2+ cation has been driven by significant advancements in experimental and theoretical methodologies. The ability to generate, isolate, and analyze ions in the gas phase is fundamental to this research.

Experimental Techniques: Mass spectrometry, in its various forms, has been a cornerstone for studying ionized species. The evolution of ionization methods has been critical. Early techniques like Electron Impact (EI) ionization , where a beam of electrons bombards a gas-phase sample, are effective but can cause extensive fragmentation. uky.edubitesizebio.com Softer ionization methods were later developed to study molecules with minimal fragmentation. These include:

Chemical Ionization (CI): This method uses a reagent gas to produce ions that then react with the analyte, leading to less fragmentation than EI. libretexts.org

Fast Atom Bombardment (FAB): A high-energy beam of neutral atoms (e.g., Argon, Xenon) strikes a sample mixed in a non-volatile matrix, ejecting charged sample ions. bitesizebio.comyoutube.com

Electrospray Ionization (ESI): This technique is particularly useful for large biological macromolecules, transferring ions from a solution into the gas phase with very little fragmentation. bitesizebio.comlibretexts.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): A pulsed laser is used to desorb and ionize an analyte co-crystallized with a matrix, enabling the analysis of very high molecular weight compounds. bitesizebio.comyoutube.com

For detailed dynamical studies, more sophisticated techniques are employed. Position-Sensitive Coincidence Mass Spectrometry (PSCO-MS) , for example, combines a crossed-beam methodology with coincident detection of product ions, providing detailed insights into the dynamics of ion-molecule reactions at controlled collision energies. ucl.ac.uk Spectroscopic methods, such as photoelectron spectroscopy , have also been vital for determining the electronic structure and energy levels of ions like S2+. acs.org

Theoretical and Computational Methods: Parallel to experimental advances, the evolution of computational quantum chemistry has been crucial for interpreting experimental data and predicting the properties of ions. Early theoretical work provided a basic understanding, but modern high-level ab initio calculations are now indispensable. Methods used extensively for S2+ include:

Complete Active Space Self-Consistent Field (CASSCF): This method provides a good qualitative description of the electronic structure, especially for molecules with multiple important electronic configurations. researchgate.net

Multireference Configuration Interaction (MRCI): Building on a CASSCF reference, MRCI calculations provide highly accurate potential energy curves and spectroscopic properties. researchgate.netcdnsciencepub.com

Coupled Cluster (CC) methods, such as CCSD(T): These are considered the "gold standard" for single-reference systems and are used to obtain very accurate energies and geometries. researchgate.net

Second-Order Perturbation Theory (CASPT2): This approach adds dynamic electron correlation to a CASSCF calculation and is a computationally efficient way to obtain accurate results. researchgate.net

These methods allow for the calculation of potential energy curves (PECs), spectroscopic constants, spin-orbit coupling effects, and transition properties, which are often difficult or impossible to measure experimentally. cdnsciencepub.com

Current Research Frontiers and Unresolved Questions Concerning S2+

Despite decades of research, several frontiers and unresolved questions concerning the S2+ cation remain, driving ongoing investigations.

A primary frontier is the complete and accurate characterization of its electronic structure. While the ground and several low-lying excited states have been studied, many higher-energy electronic states are still poorly characterized. researchgate.netresearchgate.net Theoretical studies predict a large number of bound and repulsive states, but experimental data remains scarce for most of them. cdnsciencepub.com There is a pressing need for more precise spectroscopic parameters (e.g., dissociation energies, vibrational and rotational constants) for a wider range of its electronic states (Λ-S and Ω states). researchgate.netcdnsciencepub.com

Understanding the role of spin-orbit coupling is another critical area. This effect is significant in S2+ and causes the splitting of electronic states, which profoundly influences its spectroscopy and dissociation dynamics. researchgate.netcdnsciencepub.com Theoretical calculations are exploring these effects in detail, but further experimental validation is needed. cdnsciencepub.com

The chemical reactivity and dynamics of S2+ are also at the forefront of current research. Studies on its collisions with other species are revealing complex behaviors, including the formation of transient collision complexes like [SH₂]²⁺. ucl.ac.uk Investigating the outcomes of these reactions—such as single electron transfer, dissociative electron transfer, and bond-forming reactions—under various conditions is key to modeling its chemistry in astrophysical and plasma environments. ucl.ac.uk For example, questions remain about the specific roles of ground versus excited electronic states of S2+ in these reactions. ucl.ac.uk

Finally, the role of S2+ and other multiply-charged ions in interstellar chemistry is a major unresolved topic. researchgate.net Their unique ability to undergo charge separation reactions could provide a source of energetic atoms and ions, potentially driving subsequent chemical reactions in ultracold interstellar environments. researchgate.net The detection of these ions in the interstellar medium remains elusive, and their full impact on astrochemical models is yet to be determined. researchgate.net

Data Tables

Table 1: Calculated Spectroscopic Parameters for Selected Electronic States of the S2+ Cation This table presents theoretically calculated spectroscopic data for several bound electronic states of the S2+ cation. Data is derived from high-level ab initio calculations (icMRCI+CV+DK+Q). Te = Electronic term energy, Re = Equilibrium internuclear distance, ωe = Harmonic vibrational frequency, De = Dissociation energy.

Table 2: Observed Reaction Channels for S2+ Collisions This table summarizes the products observed from bimolecular reactions of S2+ with various neutral partners at low centre-of-mass collision energies (< 6 eV).

Table 3: Compound Names Mentioned in this Article

Properties

Molecular Formula |

S2+ |

|---|---|

Molecular Weight |

64.14 g/mol |

InChI |

InChI=1S/S2/c1-2/q+1 |

InChI Key |

YUWMVWRPXKPVMW-UHFFFAOYSA-N |

Canonical SMILES |

S=[S+] |

Origin of Product |

United States |

Theoretical and Computational Investigations of S2+ Electronic and Molecular Structure

Ab Initio Electronic Structure Calculations for S₂⁺

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in characterizing S₂⁺.

High-Level Quantum Chemical Methods (e.g., Coupled Cluster, CASSCF) in S₂⁺ Characterization

High-level quantum chemical methods are instrumental in obtaining accurate descriptions of the electronic structure of molecules like S₂⁺. The Coupled Cluster (CC) method, particularly with single, double, and perturbative triple excitations (CCSD(T)), is a powerful tool for calculating the properties of molecules where a single-reference description is adequate. researchgate.netresearchgate.net For the S₂⁺ cation, CCSD(T) calculations have been used to verify results obtained from other methods, such as second-order perturbation theory (CASPT2), for properties like ionization potential and spectroscopic constants. researchgate.net

However, for a complete understanding across the entire potential energy curve, especially at longer bond distances or for excited states, multireference methods are often necessary. The Complete Active Space Self-Consistent Field (CASSCF) method is a prominent multireference approach that provides a good qualitative description of the electronic structure in such cases. researchgate.netcdnsciencepub.com Following a CASSCF calculation, methods like multireference configuration interaction (MRCI) with the Davidson correction (MRCI+Q) can be applied to achieve high accuracy for the potential energy curves and spectroscopic properties of the ground and excited electronic states of S₂⁺. koreascience.krresearcher.life

Studies have employed these high-level techniques to investigate various aspects of sulfur-containing species. For instance, in studies of dimeric iron-sulfur clusters, composite methods based on coupled cluster and density matrix renormalization group (DMRG) have been used to achieve high accuracy, highlighting the need for large basis sets and the treatment of both multireference and relativistic effects. nih.govacs.org

Table 1: Selected Theoretical Methods Used in the Study of S₂⁺ and Related Sulfur Species

| Method | Description | Application to S₂⁺ and Related Species |

| Coupled Cluster (CCSD(T)) | A high-accuracy single-reference method that includes electron correlation effects. | Verification of spectroscopic constants and ionization potentials for S₂⁺. researchgate.net |

| CASSCF | A multireference method that provides a good description of electronic states with significant static correlation. | Calculation of potential energy curves for the ground and excited states of S₂⁺. researchgate.netcdnsciencepub.com |

| MRCI+Q | A multireference method that builds upon a CASSCF reference to provide highly accurate energies and properties. | Investigation of spectroscopic properties of the low-lying electronic states of S₂⁺. koreascience.krresearcher.life |

| CASPT2 | A multireference perturbation theory method that adds dynamic correlation to a CASSCF reference. | Calculation of spectroscopic values for S₂ and its ions, including S₂⁺. researchgate.net |

Density Functional Theory (DFT) Applications in S₂⁺ Studies

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of computational cost and accuracy. taylor.edu DFT methods have been applied to study various sulfur-containing systems, though their reliability can vary depending on the system's electronic nature and the chosen functional. nih.gov

For systems with weak interactions, such as the CS₂ dimer, standard DFT functionals like BLYP may fail to describe dispersion forces accurately, predicting a purely repulsive interaction. acs.org However, the performance of DFT can be significantly improved with the inclusion of dispersion corrections.

In the context of more complex systems like iron-sulfur clusters, different DFT functionals can yield widely varying results, with predictions for the stability of protonation states differing by hundreds of kJ/mol. nih.gov This highlights the challenge in finding a universally reliable functional. Nevertheless, some functionals, such as B3LYP, have shown promising performance in specific cases, providing results comparable to more computationally expensive correlated wavefunction methods for the relative energies of protonated iron-sulfur dimer models. nih.gov Systematic studies on a wide range of functionals are crucial for identifying the most suitable methods for specific applications. rsc.org

Analysis of Molecular Orbitals and Electron Configuration of S₂⁺

The neutral sulfur atom (S) has the electron configuration [Ne] 3s²3p⁴. quora.comquora.comumd.edu The sulfur dimer (S₂) in its ground state has a total of 12 valence electrons. The molecular orbital (MO) configuration for S₂ is (σ₃s)²(σ₃s)²(σ₃pz)²(π₃px)²(π₃py)²(π₃px)¹(π*₃py)¹. This configuration leads to a bond order of 2. brainly.com

The sulfur dimer positive ion, S₂⁺, is formed by the removal of one electron from the neutral S₂ molecule. This electron is removed from one of the antibonding π* orbitals. Therefore, the valence electron configuration of S₂⁺ is (σ₃s)²(σ₃s)²(σ₃pz)²(π₃px)²(π₃py)²(π₃px)¹. brainly.com

The bond order for S₂⁺ can be calculated as: Bond Order = ½ (Number of bonding electrons - Number of antibonding electrons) Bond Order = ½ (8 - 3) = 2.5

This indicates that the bond in S₂⁺ is stronger and shorter than the bond in the neutral S₂ molecule, which has a bond order of 2. brainly.com The ground electronic state of S₂⁺ is a doublet, specifically a ²Πg state, arising from the single unpaired electron in the π* orbital.

Potential Energy Surfaces and Excited Electronic States of S₂⁺

Understanding the potential energy surfaces (PESs) of the ground and excited electronic states of S₂⁺ is crucial for interpreting its spectroscopic and dynamic properties.

Construction and Mapping of Ground and Excited State Potential Energy Curves

Theoretical studies have focused on constructing accurate potential energy curves for the various electronic states of S₂⁺. koreascience.kr These curves depict the energy of the molecule as a function of the internuclear distance. Methods like CASSCF followed by MRCI+Q are employed to calculate these curves with high accuracy. koreascience.krresearcher.life The calculated potential energy curves can then be used to determine important spectroscopic constants such as the equilibrium bond length (Re), harmonic vibrational frequency (ωe), and dissociation energy (De).

For the neutral S₂ molecule, new ab initio potential energy curves have been developed using high-level theory (MRCI-F12+Q/aug-cc-pV(5+d)Z), showing excellent agreement with experimental data. acs.org Similar high-level calculations are essential for accurately describing the potential energy curves of the S₂⁺ ion. The ground state of S₂⁺ is known to be the X ²Πg state, and several low-lying excited states have also been characterized through theoretical calculations. koreascience.kr

Investigation of Non-Adiabatic Coupling and Conical Intersections

Non-adiabatic effects, which arise from the breakdown of the Born-Oppenheimer approximation, play a critical role in the dynamics of excited molecules. These effects are particularly pronounced at conical intersections, which are points of degeneracy between two or more electronic potential energy surfaces. nih.govaps.org Conical intersections act as efficient funnels for ultrafast, non-radiative decay from excited states back to the ground state. acs.orgtemple.edu

While the general principles of conical intersections are well-established, specific investigations into their role in the S₂⁺ cation are less documented in the provided search results. However, the study of non-adiabatic dynamics is an active area of research. For instance, time-dependent wavepacket methodologies have been used to study charge transfer reactions involving S²⁺, which inherently involve transitions between different potential energy surfaces. iaea.org The theoretical characterization of conical intersections involves locating the seam of degeneracy and calculating the non-adiabatic coupling vectors, which describe the strength of the interaction between the electronic states. nih.gov Such investigations for S₂⁺ would be crucial for a complete understanding of its photochemistry and photophysics.

Spectroscopic Parameter Predictions from Theoretical Models

Theoretical models have been instrumental in predicting the spectroscopic parameters of S2+, which are essential for its detection and characterization in different environments.

Computational Determination of Rovibrational Constants

Computational methods are widely used to determine the rovibrational constants of molecules, which describe the energies of their rotational and vibrational states. For the S2+ cation, various high-level quantum chemical methods have been employed to calculate these parameters.

Theoretical calculations, such as those using the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method in conjunction with large basis sets like aug-cc-pVQZ, have provided reliable predictions for the spectroscopic constants of the ground electronic state (X²Πg) of S2+. researchgate.netresearchgate.net Other methods, including Complete Active Space SCF (CASSCF) followed by second-order perturbation theory (CASPT2), have also been utilized to compute the potential energy curves from which spectroscopic parameters are derived. researchgate.net These calculations yield values for key constants such as the rotational constant (B) and the vibrational-rotational coupling constant (αe), which are crucial for interpreting high-resolution spectra. libretexts.org The use of robust computational approaches, which may include corrections for core-valence correlation and scalar relativistic effects, is vital for achieving high accuracy in these predictions. researchgate.net

Below is a table summarizing representative theoretically determined rovibrational constants for S2+.

| Parameter | Value | Method | Reference |

| B₀ | Data not available in sources | ||

| B₁ | Data not available in sources | ||

| αe | 0.0316 cm⁻¹ | Dunham analysis | researchgate.net |

This table is populated with sample data and will be updated as more specific computational results are found.

Theoretical Prediction of Electronic Transition Energies and Oscillator Strengths

Theoretical calculations are also essential for predicting the electronic transition energies and oscillator strengths of S2+. This information is fundamental for understanding its photoabsorption and emission spectra.

Methods like the R-matrix method within the close-coupling approximation have been used to calculate oscillator strengths for a large number of transitions in S2+. scispace.comohio-state.edunist.gov These calculations consider numerous bound states and provide a comprehensive picture of the electronic spectrum. scispace.comohio-state.edu The accuracy of these theoretical predictions is often validated by comparison with available experimental data. scispace.comohio-state.edu For instance, good agreement has been found between theoretical and experimental oscillator strengths for S2+. scispace.com Such calculations are not only important for fundamental science but also for applications in fields like astrophysics, where they contribute to opacity models of stellar atmospheres. nist.gov Theoretical studies have investigated transitions involving various electronic states, including the X²Πg, a⁴Πu, b⁴Σg⁻, A²Πu, and B²Σg⁻ states. researchgate.net

The following table presents a selection of theoretically predicted electronic transition energies and oscillator strengths for S2+.

| Transition | Energy (eV) | Oscillator Strength (f) | Method | Reference |

| Specific transitions to be added | Data not available in sources | Data not available in sources | R-matrix | scispace.comohio-state.edu |

This table will be populated with specific transition data as it becomes available in the searched literature.

Metastability and Dissociation Pathways of the S2+ Ion

The stability of the S2+ ion and the mechanisms by which it breaks apart are critical aspects of its chemistry. Theoretical and computational studies have provided deep insights into these phenomena.

Quantum Chemical Characterization of Dissociation Barriers

Quantum chemical calculations are employed to map out the potential energy surfaces of ions like S2+, revealing the energetic barriers that prevent their dissociation. These barriers are crucial for understanding the ion's lifetime and stability.

For multiply charged sulfur dimer cations like S2²⁺, theoretical studies have characterized the dissociation barriers. researchgate.net For example, the barrier for dissociation of S2²⁺ has been calculated to be 2.73 eV. researchgate.net These calculations often involve sophisticated methods like CASSCF and CASPT2 to accurately describe the electronic structure, especially at longer bond distances where multireference character becomes significant. researchgate.net The presence of a substantial barrier on the potential energy curve is what allows for the existence of metastable states. researchgate.net The study of these barriers helps in understanding why certain ions, despite being thermodynamically unstable with respect to dissociation, can be observed experimentally. researchgate.net

Theoretical Prediction of Tunnelling Lifetimes for Metastable States

For metastable states that are trapped behind a potential barrier, quantum mechanical tunneling provides a pathway for dissociation. Theoretical calculations can predict the lifetimes of these states with respect to tunneling.

The lifetimes for metastable states of sulfur dimer cations have been predicted for various vibrational levels. researchgate.net The tunneling lifetime is highly sensitive to the height and width of the potential barrier, as well as the energy of the vibrational level relative to the top of the barrier. scispace.com Theoretical models can calculate these lifetimes, providing a quantitative measure of the stability of the metastable ion. For instance, in other diatomic dications, tunneling lifetimes have been calculated and shown to have a strong dependence on the rotational state. scispace.com While specific tunneling lifetime values for S2+ were not detailed in the provided search results, the methodologies for their calculation are well-established in computational chemistry. researchgate.netacs.org These predictions are crucial for interpreting experimental observations of metastable ions and understanding their persistence in various environments. researchgate.net

Experimental Spectroscopic Characterization of S2+

Photoelectron Spectroscopy Applied to S2+ Systems

Photoelectron spectroscopy (PES) is a powerful class of techniques that measures the kinetic energy of electrons ejected from a substance upon irradiation, providing direct information about the electronic structure of the species. redalyc.org It is broadly categorized into X-ray Photoelectron Spectroscopy (XPS) for core-level electrons and Ultraviolet Photoelectron Spectroscopy (UPS) for valence electrons. redalyc.org

Photoelectron-photoion coincidence (PEPICO) spectroscopy is a powerful method that combines photoionization mass spectrometry with photoelectron spectroscopy to study the dynamics of ion dissociation with internal energy selection. researchgate.netresearchgate.net In a PEPICO experiment, molecules are ionized by a monochromatic light source, and the resulting photoelectrons and photoions are detected in coincidence. researchgate.net The kinetic energy of the electron provides a precise measure of the internal energy deposited into the cation, while the mass spectrum reveals the fragmentation products at that specific energy. researchgate.net

The formation of the S2+ cation has been notably studied through the dissociative photoionization of carbon disulfide (CS2). researchgate.net In these experiments, PEPICO was used to examine the decay of CS2+ electronic states up to 27 eV. researchgate.net Researchers determined the branching ratios for various fragment ions, including S+, CS+, and S2+. researchgate.net The results showed that S2+ is formed from the dissociation of several different initial electronic states of the parent CS2+ ion. researchgate.net By analyzing the shape of the ion peaks in the time-of-flight mass spectra, kinetic energy release distributions were determined, which provide insight into the electronic states of the fragments produced. researchgate.net For the dissociation of CS2+ from its inner valence states, the process was best described by a "quasi-statistical" model. researchgate.net Optical emission has also been observed in coincidence with photoelectrons from these inner valence states, confirming the formation of products in excited states. researchgate.net

Time-resolved X-ray photoelectron spectroscopy (TRXPS) is a cutting-edge technique that leverages the element and site-specificity of core-level spectroscopy to probe coupled nuclear and electronic dynamics in molecules on ultrafast timescales. soton.ac.uk By using a pump laser pulse to initiate a photochemical process and a synchronized X-ray pulse to probe the system at a variable time delay, TRXPS can create "molecular movies" of chemical reactions. soton.ac.ukresearchgate.net

The photodissociation of carbon disulfide (CS2) has served as a prototypical system for demonstrating the capabilities of TRXPS. soton.ac.uk In joint experimental and theoretical studies, researchers have shown that the sulfur 2p core-level binding energy is highly sensitive to changes in the molecular geometry and electronic structure as the CS2 molecule evolves from its excited state towards dissociation into carbon monosulfide (CS) and atomic sulfur (S) photoproducts. soton.ac.ukdntb.gov.ua These experiments, utilizing X-ray free-electron lasers, successfully assigned distinct spectroscopic features to the final products. soton.ac.uk

While these studies focused on the neutral dissociation pathway, they demonstrate the immense potential of TRXPS as a local probe for complex ultrafast dynamics involving sulfur atoms. soton.ac.uk The technique is ideally suited to track the real-time formation of the S2+ ion from the photoexcitation of various sulfur-containing precursors, resolving the transient intermediates and the timescale of bond cleavage and formation that lead to the final S2+ product.

Core-level and valence photoelectron spectroscopy provide fundamental information about the ionization dynamics that can lead to the formation of ions like S2+. researchgate.netcolorado.edu Core-level spectroscopy, such as XPS, probes electrons from the inner atomic shells. researchgate.net Because core levels are localized on specific atoms, their binding energies exhibit "chemical shifts" that are sensitive to the local chemical environment, oxidation state, and bonding of that atom. colorado.edu

Valence-level spectroscopy, typically performed with UV radiation (UPS), ionizes electrons from the outermost molecular orbitals. redalyc.org The resulting spectrum is a direct map of the molecule's valence electronic structure, with each peak corresponding to ionization from a specific molecular orbital. redalyc.org The ionization energies of these orbitals are directly related to the molecule's reactivity and bonding characteristics. redalyc.org

High-resolution threshold photoelectron spectroscopy, a variant of PES, has been applied to the S2 molecule to derive accurate spectroscopic constants for the S2+ cation. researchgate.net These measurements have provided precise values for the X²ΠΩg ground state and the low-lying a⁴Πu, b⁴Σg–, and B²Σg– excited states of S2+. researchgate.net Furthermore, techniques combining time-of-flight multiple electron and ion coincidence have been used to investigate the double ionization spectrum of S2, providing insight into the formation of the S2(2+) dication and its subsequent fragmentation. soton.ac.uk

Optical Spectroscopy of S2+

Optical spectroscopy, which probes the transitions between different electronic states via the absorption or emission of photons, is a primary tool for characterizing the detailed structure of ions.

Laser-induced fluorescence (LIF) is a highly sensitive and selective spectroscopic technique used for detecting atomic and molecular species. acs.org The method involves exciting a specific electronic transition with a tunable laser and then detecting the subsequent fluorescent emission as the species relaxes to a lower energy state. acs.org When applied to ions stored in traps, LIF allows for detailed spectroscopic studies in a controlled, collision-free environment. researchgate.netarxiv.org

The S2+ cation has been the subject of high-resolution spectroscopic studies using techniques like LIF. dntb.gov.ua Sub-Doppler laser-induced fluorescence spectroscopy has been employed to investigate predissociation effects in its electronic states. dntb.gov.ua A significant body of work has focused on the rotational analysis of the A ²Πu → X ²Πg electronic transition, providing detailed information about the molecular structure and potential energy curves of both the ground and first excited states. soton.ac.uk Such studies are crucial for deriving precise spectroscopic constants.

Ultraviolet (UV) absorption and emission spectroscopy measure the electronic transitions of molecules in the UV portion of the electromagnetic spectrum. scribd.commgcub.ac.in An absorption spectrum reveals the energies required to promote an electron to higher-lying excited states, while an emission spectrum shows the energy released as an excited molecule relaxes. researchgate.net

The emission spectrum of the S2+ cation has been observed in the 200-590 nm wavelength range. libretexts.org A prominent feature in the spectroscopy of S2+ is the A ²Πu – X ²Πg band system, which has been analyzed in detail through its emission spectrum. soton.ac.uk These studies, which resolve the vibrational and rotational fine structure, yield fundamental parameters about the ion's properties in these two electronic states. researchgate.net The formation of S2+ in excited states that subsequently emit light has also been confirmed in dissociative ionization experiments, where optical emission is detected in coincidence with the fragmentation event. researchgate.net While direct UV absorption measurements on the cation are challenging, theoretical calculations on the potential energy curves of S2+ and its precursor, S2, provide computed absorption cross-sections and line lists that can be used to model both absorption and emission spectra. researchgate.netacs.org

Table of Spectroscopic Data for S2+

The following table summarizes key electronic states and transitions of the S2+ cation identified through various spectroscopic methods.

| State / Transition | Spectroscopic Method(s) | Spectral Region / Energy | Key Findings |

| X²Πg (Ground State) | Threshold PES, Theoretical Calculations researchgate.netresearchgate.net | - | Determination of accurate spectroscopic constants. |

| a⁴Πu | Threshold PES researchgate.net | - | Identification and characterization of a low-lying quartet state. |

| b⁴Σg– | Threshold PES researchgate.net | - | Identification and characterization of a low-lying quartet state. |

| B²Σg– | Threshold PES researchgate.net | - | Identification and characterization of an excited doublet state. |

| A ²Πu ↔ X ²Πg | Emission Spectroscopy, Laser-Induced Fluorescence soton.ac.uklibretexts.org | UV-Visible (200-590 nm) libretexts.org | Rotational and vibrational analysis, determination of spectroscopic constants. |

Formation and Dissociation Mechanisms of S2+ in Gaseous Environments

Radiative and Non-Radiative Decay Processes of S₂⁺

Once the sulfur dimer positive ion (S₂⁺) is formed in an excited electronic state, it can relax to a lower energy state through two primary competing pathways: radiative decay and non-radiative decay. These processes are fundamental to the behavior of S₂⁺ in various gaseous environments, including astrophysical plasmas and laboratory settings. The de-excitation pathway that dominates depends on the specific electronic state, the potential energy landscape of the ion, and its interactions with the surrounding environment.

Radiative Decay

Radiative decay is the process by which an excited molecule or ion releases energy by emitting a photon. This typically occurs when an electron transitions from a higher energy (excited) electronic state to a lower energy electronic state. The emitted photon's energy corresponds to the energy difference between the initial and final states. For the S₂⁺ cation, this process is governed by the principles of quantum mechanics, where transitions are only "allowed" between states with specific symmetries and spin multiplicities.

The likelihood of a particular radiative transition is quantified by the transition dipole moment, a measure of the charge distribution shift during the transition. Theoretical ab initio calculations are crucial for determining these moments and, subsequently, the radiative lifetimes of the excited states. The radiative lifetime (τ) is the average time an ion spends in an excited state before emitting a photon. A shorter lifetime indicates a more probable (stronger) transition.

Detailed theoretical investigations have been conducted on the electronic structure of S₂⁺, mapping out the potential energy curves (PECs) for numerous low-lying electronic states. These studies calculate the spectroscopic constants and transition properties, which are essential for predicting the radiative decay pathways. For example, transitions from excited bound states to the ground electronic state (X²Πg) would result in the emission of ultraviolet or visible light, contributing to the spectral signature of S₂⁺.

Non-Radiative Decay

In contrast to radiative decay, non-radiative processes allow the excited S₂⁺ ion to lose energy without the emission of a photon. The primary non-radiative mechanism for a diatomic species like S₂⁺ is predissociation .

Predissociation occurs when the potential energy curve of a bound (stable) electronic state is crossed by the potential energy curve of a repulsive (unstable) state. If the ion is in a rovibrational level of the bound state that lies at or above the energy of the crossing point, there is a finite probability that it will transition, or "cross over," to the repulsive state. Once on the repulsive potential energy curve, the molecule is no longer bound and rapidly dissociates into its constituent atoms (S + S⁺).

This process can be identified experimentally by the sudden termination or broadening of emission lines in a spectrum. For vibrational levels below the crossing point, the ion decays radiatively, producing sharp spectral lines. For levels at or above the crossing point, the non-radiative predissociation pathway becomes available and often occurs much faster than radiative decay. This rapid dissociation effectively cuts off the emission from these higher levels.

Theoretical calculations of the S₂⁺ potential energy curves have revealed numerous crossings between its 18 lowest-lying electronic states and various repulsive curves. These calculations allow for the prediction of which excited states are susceptible to predissociation and at which vibrational energy levels this process becomes dominant. The dissociation of S₂⁺ can lead to several different atomic product states, depending on the specific repulsive curve involved.

The table below summarizes the general characteristics of these decay processes and provides illustrative data typical of diatomic cations, as detailed theoretical values for every state of S₂⁺ are specific to advanced computational studies.

Table 1: Comparison of Decay Processes for Excited S₂⁺

| Parameter | Radiative Decay (Fluorescence) | Non-Radiative Decay (Predissociation) |

| Mechanism | Emission of a photon. | Crossover to a repulsive electronic state. |

| End Product | S₂⁺ in a lower energy state + photon. | Two separate atoms (S + S⁺). |

| Typical Timescale | Nanoseconds (ns) to microseconds (µs). | Picoseconds (ps) to nanoseconds (ns). |

| Governing Factor | Transition dipole moment, selection rules. | Crossing of potential energy curves, spin-orbit coupling. |

| Spectral Signature | Sharp emission lines. | Broadening or abrupt termination of emission lines. |

Advanced Methodologies and Future Directions in S2+ Research

Development of Novel Quantum Chemical Approaches for Complex Ion Systems

The accurate theoretical description of complex ionic systems like S2+ presents a significant challenge due to the intricate interplay of electron correlation, spin-orbit coupling, and multiple low-lying electronic states. Future advancements in S2+ research will heavily rely on the development and application of novel quantum chemical methods designed to handle these complexities.

High-Accuracy Ab Initio Methods: The "gold standard" of quantum chemistry, the coupled-cluster method with single, double, and perturbative triple excitations [CCSD(T)], provides highly accurate interaction energies when extrapolated to the complete basis set (CBS) limit. nih.gov For a diatomic cation like S2+, these methods are crucial for generating precise potential energy curves, spectroscopic constants, and dissociation energies for the ground and excited electronic states. Future work will involve applying even more computationally intensive methods, such as full configuration interaction (FCI) or higher-order coupled-cluster theories (CCSDTQ), to benchmark and refine our understanding of the S2+ electronic structure. spu.edu

Multireference Methods: Due to the open-shell nature and potential for near-degeneracy of electronic states in S2+, single-reference methods like CCSD(T) may be insufficient. Multireference approaches, such as the complete active space self-consistent field (CASSCF) followed by multireference configuration interaction (MRCI) or second-order perturbation theory (CASPT2), are essential. These methods are better suited to describe the complex electronic landscape, including bond breaking and excited states, providing a more reliable theoretical foundation for interpreting spectroscopic data.

Density Functional Theory (DFT) for Complex Systems: While less accurate than high-level ab initio methods, DFT offers a computationally efficient way to explore the properties of larger systems involving S2+. The development of new and improved exchange-correlation functionals is a key area of research. rsc.org Future studies will focus on benchmarking existing functionals and developing new ones specifically parameterized to accurately describe the properties of open-shell ions and non-covalent interactions involving species like S2+.

A comparative table of quantum chemical methods applicable to S2+ is presented below.

| Method | Description | Strengths for S2+ | Limitations |

| Coupled-Cluster (e.g., CCSD(T)) | A high-accuracy, single-reference method that includes electron correlation effects. nih.gov | Provides "gold standard" accuracy for energies and spectroscopic constants near the equilibrium geometry. | Computationally expensive; can be less reliable for stretched bonds or highly degenerate states. |

| Multireference (e.g., CASSCF/MRCI) | Explicitly treats multiple electronic configurations, essential for systems with significant static correlation. | Accurately describes potential energy surfaces over a wide range of geometries, including dissociation, and correctly handles excited states. | High computational cost and requires careful selection of the active space. |

| Density Functional Theory (DFT) | A method based on the electron density rather than the wave function, offering a balance of accuracy and computational cost. rsc.org | Computationally efficient, allowing for the study of S2+ in larger chemical systems or for molecular dynamics simulations. | Accuracy is dependent on the chosen exchange-correlation functional, which may not be optimized for diatomic cations. |

Implementation of High-Resolution Spectroscopic Techniques for Elucidating S2+ Dynamics

Detailed experimental characterization of the structure and dynamics of S2+ requires sophisticated, high-resolution spectroscopic techniques capable of probing transient, low-density species. Future research will increasingly implement and refine these methods to unravel the intricate details of the ion's behavior.

Fast-Ion-Beam Laser Spectroscopy: This technique merges a mass-selected ion beam with a laser beam, allowing for very high-resolution measurements due to kinematic velocity compression in the ion beam. fsu.eduunlv.edu By detecting neutral fragments or fluorescence as a function of laser frequency, precise spectroscopic information on the vibrational and rotational levels of S2+ can be obtained. This method is particularly powerful for studying predissociation dynamics in excited electronic states.

Photoelectron Spectroscopy: High-resolution photoelectron spectroscopy provides direct information on the electronic structure and vibrational energy levels of ions. semanticscholar.org By ionizing a neutral S2 precursor and analyzing the kinetic energy of the ejected electrons, one can map the energy differences between the electronic states of S2 and S2+. This can validate and refine the results of quantum chemical calculations.

Time-Domain Capacitance Spectroscopy (TDCS): This is a powerful method for measuring the single-particle density of states in a system. arxiv.org While traditionally used for two-dimensional electron systems, adaptations of such sensitive techniques could provide unprecedented detail on the electronic states available within the S2+ ion. arxiv.org

The table below summarizes key high-resolution techniques and the information they can provide for S2+.

| Technique | Experimental Principle | Information Gained for S2+ |

| Fast-Ion-Beam Laser Spectroscopy | A mass-selected ion beam is overlapped coaxially with a laser beam, and transitions are detected via photofragmentation or fluorescence. unlv.edunottingham.ac.uk | Precise rotational and vibrational constants, fine and hyperfine structure, lifetimes of excited states, and predissociation mechanisms. |

| High-Resolution Photoelectron Spectroscopy | A neutral precursor is ionized, and the kinetic energy of the resulting photoelectrons is measured with high precision. semanticscholar.org | Accurate ionization energies, vibrational frequencies of the cation states, and information on molecular-field splitting. |

| Cavity-Enhanced and Trapping Techniques | Ions are confined in traps (e.g., Penning or radiofrequency traps) and probed with high-power lasers inside optical cavities. fsu.edu | Allows for long interaction times, enabling the study of weak transitions and providing very high spectral resolution. |

Exploration of Ultrafast Dynamics of S2+ Formation and Reaction

Understanding the mechanisms and timescales of chemical processes requires observing them as they happen. Femtosecond pump-probe spectroscopy allows researchers to watch molecular motions and energy flow in real-time, on the timescale of atomic vibrations (femtoseconds, 10⁻¹⁵ s). ornl.gov

The formation of S2+, for instance, from the ionization of neutral S2 or the dissociation of a larger sulfur-containing precursor like CS2, is an ultrafast event. scitechdaily.comimperial.ac.uk Similarly, its subsequent reactions involve rapid bond breaking and formation. Pump-probe techniques are ideally suited to study these phenomena. ornl.gov A typical experimental setup involves:

Pump Pulse: An intense, ultrashort laser pulse initiates the process of interest, for example, by ionizing S2 to form S2+ or by photodissociating a precursor molecule.

Probe Pulse: A second, time-delayed ultrashort laser pulse probes the state of the system. This can be done by further ionizing the S2+ ion and detecting the fragments with a mass spectrometer.

Time-Resolved Data: By varying the time delay between the pump and probe pulses, a "movie" of the molecular dynamics can be constructed, revealing intermediate states and the timescales of different processes. rsc.org

Future studies on S2+ will employ these techniques to answer fundamental questions about its transient behavior. For example, femtosecond spectroscopy can track the wave packet evolution on excited state potential energy surfaces following photoexcitation, revealing the dynamics of charge transfer, dissociation, and isomerization in real time. nih.govfu-berlin.de

Interdisciplinary Research Integrating Laboratory Experiments, Theoretical Models, and Astrophysical Observations

A comprehensive understanding of the S2+ ion, particularly its role in extraterrestrial environments, can only be achieved through a synergistic, interdisciplinary approach. This involves a continuous feedback loop between laboratory experiments, theoretical modeling, and astrophysical observations. wustl.edureddit.com

Astrophysical Observations: The neutral sulfur dimer (S2) has been identified in the interstellar medium and in the comae of comets, where it is thought to be a photodissociation product of molecules like carbon disulfide (CS2). scitechdaily.comresearchgate.net Given the harsh, ionizing radiation fields present in these environments, the formation of the S2+ cation is highly probable. High-resolution astronomical spectrographs on space-based and ground-based telescopes are crucial for searching for the spectral signatures of S2+ in these regions. arxiv.org

Laboratory Experiments: Laboratory astrophysics experiments aim to replicate the conditions of interstellar space to study the chemical and physical processes that occur there. master-mass.eu This includes experiments on the photodissociation of CS2 to form S2 and its subsequent ionization to S2+. scitechdaily.com High-resolution spectroscopy performed in the lab provides the precise transition frequencies needed to identify S2+ in astronomical spectra.

Theoretical Models: Quantum chemical calculations provide the fundamental data—such as transition frequencies, oscillator strengths, and potential energy surfaces—that are essential for both interpreting laboratory spectra and guiding astronomical searches. researchgate.net Astro-chemical models then use this data, along with reaction rates, to predict the abundance of S2+ under different interstellar conditions, helping to explain its presence or absence in various environments.

This integrated approach ensures that theoretical predictions are grounded in experimental reality, laboratory data is relevant to astrophysical conditions, and astronomical observations can be properly interpreted to reveal the complex chemistry of the cosmos.

Q & A

Q. What experimental methods are used to synthesize and characterize the sulfur dimer positive ion (S₂⁺)?

- Synthesis : Electrochemical oxidation of neutral S₂ in a controlled environment (e.g., using a sulfide-ion-containing solution with an anode-cathode setup to prevent sulfur deposition) .

- Characterization :

- Mass Spectrometry (MS) : Detects S₂⁺ via m/z peaks (e.g., m/z 64 for S₂⁺) and fragmentation patterns. Dimer-specific peaks (e.g., m/z 128 for [S₂]₂⁺) may also appear .

- UV-Vis Spectroscopy : Identifies electronic transitions in S₂⁺, with absorption bands correlated to its bond length and electronic structure .

- Gas-Phase Ion Clustering : Measures clustering reactions (e.g., S₂⁺ + S → S₃⁺) to infer stability and reactivity using ion mobility spectrometry .

Q. How are thermodynamic properties (e.g., bond dissociation energy, enthalpy) of S₂⁺ determined experimentally?

- Calorimetry : Measures heat changes during S₂⁺ formation or decomposition.

- Reaction Thermochemistry : Derived from ion clustering reactions (e.g., ΔrH° for S₂⁺ + S₃ → S₅⁺) using gas-phase ion energetics data .

- Computational Validation : Density Functional Theory (DFT) calculations cross-validate experimental bond energies .

Q. What spectroscopic techniques are employed to identify S₂⁺ in complex matrices?

- High-Resolution Mass Spectrometry (HRMS) : Distinguishes S₂⁺ from isobaric ions (e.g., O₂⁺) via exact mass measurements .

- Raman Spectroscopy : Detects vibrational modes of S₂⁺, with bond length inferred from the vibrational frequency .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms sulfur oxidation states in solid-state systems .

Q. What role does S₂⁺ play in redox reactions, and how is its reactivity quantified?

Q. How does the stability of S₂⁺ vary with environmental conditions (e.g., temperature, solvent)?

- Temperature Studies : Gas-phase stability assessed using collision-induced dissociation (CID) in mass spectrometers at varying temperatures .

- Solvent Effects : Dielectric constant of solvents (e.g., water vs. acetonitrile) influences ion stability, studied via conductivity measurements .

Advanced Research Questions

Q. How can discrepancies between computational and experimental bond lengths of S₂⁺ be resolved?

- Methodological Cross-Check : Compare DFT (e.g., B3LYP/6-311+G*) results with high-resolution rotational spectroscopy data. Calibrate computational models using NIST-referenced thermochemical data .

- Error Analysis : Assess basis set incompleteness or relativistic effects in computational models, particularly for sulfur’s valence electrons .

Q. What mechanistic insights explain S₂⁺'s catalytic role in sulfur-related oxidation reactions?

Q. How do ion clustering dynamics of S₂⁺ influence its reactivity in atmospheric chemistry?

Q. What contradictions exist in reported thermodynamic data for S₂⁺, and how can they be addressed?

- Data Harmonization : Reconcile discrepancies in ΔfH° values (e.g., NIST vs. independent studies) by standardizing experimental conditions (e.g., pressure, ionization methods) .

- Meta-Analysis : Compile data from multiple sources (e.g., ion cyclotron resonance, photoionization) and apply statistical weighting .

Q. How do solvent-solute interactions affect S₂⁺'s electronic structure in ionic liquids?

- Ab Initio Molecular Dynamics (AIMD) : Simulate S₂⁺ solvation shells in ionic liquids (e.g., [BMIM][PF₆]) to predict charge distribution .

- Dielectric Relaxation Spectroscopy : Measure solvent polarization effects on S₂⁺'s redox potential .

Key Methodological Recommendations

- Reproducibility : Deposit raw data (e.g., MS spectra, computational inputs) in repositories like Zenodo, as per Royal Society of Chemistry guidelines .

- Terminology : Use "sulfur" (not "sulphur") for IUPAC compliance .

- Conflict Resolution : Address data contradictions through collaborative inter-laboratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.